molecular formula C16H25NO2 B14843455 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine CAS No. 1243284-45-8

2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine

Cat. No.: B14843455
CAS No.: 1243284-45-8
M. Wt: 263.37 g/mol
InChI Key: ARDMOUBTQTVWFC-UHFFFAOYSA-N
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Description

2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine is an organic compound characterized by the presence of tert-butyl and cyclopropoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Tert-butyl and Cyclopropoxy Groups: The tert-butyl and cyclopropoxy groups can be introduced through alkylation reactions. For example, tert-butylation can be achieved using tert-butyl chloride and a strong base, while cyclopropoxylation can be carried out using cyclopropyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine compounds.

Scientific Research Applications

2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that include:

    Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.

    Signal Transduction Pathways: It may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butyl-3-tert-butyl-5-cyclopropylpyridine
  • 2-Tert-butoxy-3-tert-butyl-5-methoxypyridine
  • 2-Tert-butoxy-3-tert-butyl-5-ethoxypyridine

Uniqueness

2-Tert-butoxy-3-tert-butyl-5-cyclopropoxypyridine is unique due to the presence of both tert-butyl and cyclopropoxy groups, which impart distinct steric and electronic properties. These features make it a valuable compound for specific applications in synthesis and research.

Properties

CAS No.

1243284-45-8

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3-tert-butyl-5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO2/c1-15(2,3)13-9-12(18-11-7-8-11)10-17-14(13)19-16(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

ARDMOUBTQTVWFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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